5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, a methyl group at the 3-position, and a carboxamide group attached to a phenyl ring substituted with a 2-methyl-1,3-thiazol-4-yl moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridine core, followed by the introduction of the fluorine and methyl groups. The carboxamide group is then formed through an amide coupling reaction with the appropriate amine.
Synthesis of the Pyridine Core: The pyridine core can be synthesized via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Carboxamide Group: The carboxamide group is typically formed by coupling the pyridine derivative with 3-(2-methyl-1,3-thiazol-4-yl)aniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Nucleophile-substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiazole and pyridine rings.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for use in coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the thiazole ring may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
- 3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
- 5-chloro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
Uniqueness
The uniqueness of 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of the fluorine atom at the 5-position of the pyridine ring can significantly influence its reactivity and binding interactions compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-10-6-13(18)8-19-16(10)17(22)21-14-5-3-4-12(7-14)15-9-23-11(2)20-15/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOCYBKGZSCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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